1-Pyrrolidinepropanoic acid, alpha-(4-nitrophenyl)-
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Overview
Description
1-Pyrrolidinepropanoic acid, alpha-(4-nitrophenyl)- is a compound that features a pyrrolidine ring attached to a propanoic acid moiety, with a nitrophenyl group at the alpha position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Pyrrolidinepropanoic acid, alpha-(4-nitrophenyl)- typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving amines and carbonyl compounds.
Attachment of the Propanoic Acid Moiety:
Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced via nitration reactions, where a phenyl group is treated with nitrating agents such as nitric acid and sulfuric acid.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and cyclization reactions, utilizing continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions: 1-Pyrrolidinepropanoic acid, alpha-(4-nitrophenyl)- undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitrophenyl group can participate in nucleophilic aromatic substitution reactions.
Esterification and Amidation: The carboxylic acid group can form esters and amides through reactions with alcohols and amines, respectively.
Common Reagents and Conditions:
Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C).
Nitrating Agents: Nitric acid, sulfuric acid.
Esterification Reagents: Alcohols, acid catalysts.
Amidation Reagents: Amines, coupling agents like EDCI or DCC.
Major Products:
Amino Derivatives: Formed through reduction of the nitro group.
Substituted Phenyl Derivatives: Formed through nucleophilic aromatic substitution.
Esters and Amides: Formed through esterification and amidation reactions.
Scientific Research Applications
1-Pyrrolidinepropanoic acid, alpha-(4-nitrophenyl)- has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of bioactive molecules with potential therapeutic effects.
Materials Science: The compound’s unique structural properties make it useful in the design of novel materials with specific functionalities.
Biological Studies: It is used in studies exploring the interactions between small molecules and biological targets.
Mechanism of Action
The mechanism of action of 1-Pyrrolidinepropanoic acid, alpha-(4-nitrophenyl)- involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl group can participate in electron transfer reactions, while the pyrrolidine ring can interact with hydrophobic pockets in proteins, influencing their activity and function.
Comparison with Similar Compounds
Pyrrolidine-2-one: A related compound with a similar pyrrolidine ring structure.
4-Nitrophenylacetic Acid: Shares the nitrophenyl group but differs in the overall structure.
Proline Derivatives: Compounds with a similar pyrrolidine ring but different functional groups.
Uniqueness: 1-Pyrrolidinepropanoic acid, alpha-(4-nitrophenyl)- is unique due to the combination of its pyrrolidine ring, propanoic acid moiety, and nitrophenyl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
94515-09-0 |
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Molecular Formula |
C13H16N2O4 |
Molecular Weight |
264.28 g/mol |
IUPAC Name |
2-(4-nitrophenyl)-3-pyrrolidin-1-ylpropanoic acid |
InChI |
InChI=1S/C13H16N2O4/c16-13(17)12(9-14-7-1-2-8-14)10-3-5-11(6-4-10)15(18)19/h3-6,12H,1-2,7-9H2,(H,16,17) |
InChI Key |
WIDCTFLKGFVZMT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CC(C2=CC=C(C=C2)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
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